1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, with its unique structure, exhibits significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid. The reaction conditions often require low temperatures (5–10 °C) and brief irradiation in an ultrasonic bath to improve yield and purity .
Industrial Production Methods: Industrial production of benzotriazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, antifungal, antibacterial, and antiviral properties.
Industry: Employed as a corrosion inhibitor, UV filter, and material for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bonding with enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Benzimidazole: Shares structural similarities with benzotriazole and exhibits similar biological activities.
Tolyltriazole: Another benzotriazole derivative with applications in corrosion inhibition and material science.
Uniqueness: 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole stands out due to its unique structure, which combines two benzotriazole moieties, enhancing its stability and reactivity. This dual benzotriazole structure provides a broader range of applications and improved efficacy in various fields .
Properties
IUPAC Name |
1-[[2-(benzotriazol-1-ylmethyl)phenyl]methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-2-8-16(14-26-20-12-6-4-10-18(20)22-24-26)15(7-1)13-25-19-11-5-3-9-17(19)21-23-25/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGVSQVEUDUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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